Xylohexaosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Xylohexaose is a type of xylooligosaccharide (XOS), which are important for the enzymatic breakdown of lignocellulose-based biomass to produce biofuels and other value-added products . It is used for R&D purposes and not recommended for medicinal or household use .

Synthesis Analysis

The synthesis of Xylohexaose involves enzymatic hydrolysis of poplar sawdust xylan for the production of XOS and xylose by a GH11 endo-1,4-β-xylanase MxynB-8 and a GH39 β-xylosidase Xln-DT . Another study showed that reducing-end xylose-releasing exo-oligoxylanases (Rex) are GH8 enzymes that depolymerize xylooligosaccharides complementing xylan degradation by endoxylanases in an exo manner .

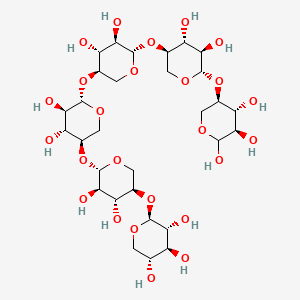

Molecular Structure Analysis

The molecular structure of Xylohexaose is complex and involves a β-jelly roll fold, exhibiting open and close conformations of the substrate-binding site by distinct conformational flexibility .

Chemical Reactions Analysis

The chemical reactions involving Xylohexaose are complex and involve the release of xylose from xylooligomers decorated with methylglucuronic acid (UXOS) or with arabinose (AXOS) .

Physical and Chemical Properties Analysis

Xylohexaose has a molecular formula of C30H50O25 and a molecular weight of 810.7 g/mol . It is a solid substance that is white to light yellow in color . It is soluble in water .

Aplicaciones Científicas De Investigación

Inducción Enzimática

Se ha encontrado que la Xylohexaosa es eficaz para inducir la producción de enzimas que degradan la xilana en ciertos hongos, como Fusarium oxysporum . Específicamente, se encontró que la this compound fue el mejor inductor de β-xilósidasa extracelular . Esta propiedad puede utilizarse en investigaciones relacionadas con la producción y regulación de enzimas.

Degradación de la Biomasa

La this compound juega un papel significativo en la degradación de la biomasa, particularmente en la descomposición de la xilana, uno de los carbohidratos más abundantes en la Tierra . Esto la convierte en un compuesto clave en la investigación relacionada con fuentes de energía renovables y gestión de residuos.

Ensayos Bioquímicos

La this compound se utiliza en ensayos enzimáticos bioquímicos con fines de investigación .

Determinantes Estructurales y Dinámicos

Se han realizado estudios para comprender los determinantes estructurales y dinámicos subyacentes a la actividad y estabilidad térmica de las Xilanasas GH-11 . La this compound se ha utilizado en estos estudios para comprender las interacciones enzima-sustrato .

Propiedades Prebióticas

Se ha demostrado que los Xilooligosacáridos, incluida la this compound, manifiestan excelentes propiedades prebióticas . Esto los convierte en un objeto de interés en la investigación relacionada con la salud intestinal y la microbiota.

Actividad Antitumoral

Se ha encontrado que los Xilooligosacáridos, incluida la this compound, poseen propiedades antitumorales . Esto abre posibles vías para la investigación en terapia contra el cáncer.

Propiedades Antimicrobianas

Además de su actividad antitumoral, los Xilooligosacáridos también poseen propiedades antimicrobianas . Esto los convierte en un posible objeto de investigación en el desarrollo de nuevos agentes antimicrobianos.

Propiedades Inmunomoduladoras y Antiinflamatorias

Se ha encontrado que los Xilooligosacáridos tienen propiedades inmunomoduladoras y antiinflamatorias

Mecanismo De Acción

Target of Action

Xylohexaose, also known as (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol, primarily targets the β-1,4-glycosidic bonds in the xylan backbone of hemicellulose . The enzymes that interact with this compound belong to the glycoside hydrolase (GH) families, particularly GH10 and GH11 .

Mode of Action

Xylohexaose interacts with its targets, the xylanases, by being hydrolyzed. Xylanases randomly cleave the internal β-1,4-glycosidic bonds in the xylan backbone . The enzymes Xyl1 and Xyl3 belong to the GH10 family, whereas Xyl2 belongs to the GH11 family . The hydrolysis of hemicellulose, especially xylan, is considered to be a limiting factor in cellulose degradation .

Biochemical Pathways

The hydrolysis of xylohexaose by xylanases affects the degradation pathway of hemicellulose. The enzymes Xyl1, Xyl2, and Xyl3 exhibit synergistic effects, with the maximum synergy observed between Xyl3 and Xyl2, which are from different families . The cooperation of hydrolysis modes comprises the primary mechanism for the observed synergy between different xylanases .

Pharmacokinetics

It is known that the compound is used in research, biochemical enzyme assays, and in vitro diagnostic analysis .

Result of Action

The hydrolysis of xylohexaose by xylanases results in the breakdown of hemicellulose, particularly xylan. This process is crucial for the degradation of lignocellulosic biomass, a renewable resource for fuels and other commodity chemicals .

Action Environment

The action of xylohexaose is influenced by environmental factors such as temperature and pH. For instance, the optimal temperature/pH values for the enzymes Xyl1, Xyl2, and Xyl3, which interact with xylohexaose, are 35 °C/6.0, 50 °C/5.0, and 55 °C/6.0, respectively . Furthermore, the stability of xylohexaose is over 2 years under recommended storage conditions .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Xylohexaose plays a crucial role in biochemical reactions, particularly in the hydrolysis of xylan, a major hemicellulosic polysaccharide in plant cell walls . It interacts with various enzymes, including endo-β-1,4-xylanase, which cleaves the internal β-1,4 bonds in the xylan main chain to produce xylooligosaccharides of different lengths . These interactions are essential for the efficient degradation of xylan and the production of prebiotic xylooligosaccharides .

Cellular Effects

Xylohexaose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in the degradation of xylan, thereby influencing the overall metabolic flux within the cell . Additionally, xylohexaose can modulate gene expression related to xylan degradation, enhancing the cell’s ability to utilize xylan as a carbon source .

Molecular Mechanism

At the molecular level, xylohexaose exerts its effects through specific binding interactions with enzymes such as endo-β-1,4-xylanase . These interactions facilitate the cleavage of xylan into smaller oligosaccharides, which can then be further metabolized by the cell. Xylohexaose also influences enzyme activity by acting as a substrate, thereby modulating the enzyme’s catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of xylohexaose have been observed to change over time. The compound is relatively stable under moderate temperature and pH conditions, which are optimal for its enzymatic hydrolysis . Long-term studies have shown that xylohexaose can maintain its activity and continue to influence cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of xylohexaose vary with different dosages in animal models. At lower doses, xylohexaose has been shown to enhance the degradation of xylan and improve metabolic flux . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

Xylohexaose is involved in the metabolic pathways related to the degradation of xylan. It interacts with enzymes such as endo-β-1,4-xylanase, which cleaves xylan into smaller oligosaccharides . These oligosaccharides can then be further metabolized by other enzymes, contributing to the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, xylohexaose is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in regions where xylan degradation is actively occurring . The transport and distribution of xylohexaose are crucial for its effective utilization in biochemical processes .

Subcellular Localization

Xylohexaose is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct xylohexaose to these compartments, ensuring its effective participation in xylan degradation . The subcellular localization of xylohexaose is essential for its role in cellular metabolism and biochemical reactions .

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O25/c31-7-1-46-26(20(39)13(7)32)52-9-3-48-28(22(41)15(9)34)54-11-5-50-30(24(43)17(11)36)55-12-6-49-29(23(42)18(12)37)53-10-4-47-27(21(40)16(10)35)51-8-2-45-25(44)19(38)14(8)33/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25?,26+,27+,28+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTUBRHJNAGMKL-HWHAXOAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6COC([C@@H]([C@H]6O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)